Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)benzo[d]thiazole-6-carboxylate
Description
Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative characterized by a 3,4-dimethylphenylacetamido group at the 2-position and an ethyl ester at the 6-position of the benzothiazole core. Benzothiazoles are known for diverse bioactivities, including antitumor, antimicrobial, and anti-inflammatory properties, often modulated by substituents on the heterocyclic core .
Key structural features of this compound include:
- Benzothiazole scaffold: A bicyclic system with sulfur and nitrogen atoms, contributing to electron-deficient properties and π-π stacking interactions.
- 3,4-Dimethylphenylacetamido group: A lipophilic substituent that may enhance membrane permeability and target binding via hydrophobic interactions.
- Ethyl ester at position 6: A hydrolyzable group that can influence solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 2-[[2-(3,4-dimethylphenyl)acetyl]amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-4-25-19(24)15-7-8-16-17(11-15)26-20(21-16)22-18(23)10-14-6-5-12(2)13(3)9-14/h5-9,11H,4,10H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNIVPOZIWZQOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)benzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Acetamido Group: The acetamido group can be introduced by reacting the benzo[d]thiazole derivative with an acylating agent such as acetic anhydride.
Attachment of the Dimethylphenyl Moiety: This step involves the reaction of the intermediate with 3,4-dimethylphenylacetic acid or its derivatives.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group or the benzo[d]thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Synthesis and Structural Insights
The synthesis of Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)benzo[d]thiazole-6-carboxylate involves several steps that typically start from benzothiazole derivatives. The compound is characterized by the presence of a thiazole ring, which is known for its diverse biological activities. The structural analysis indicates a significant angle between the thiazole and benzene rings, which may influence its biological interactions .
Anticancer Properties
Research has shown that benzothiazole derivatives exhibit promising anticancer activity. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. A study indicated that thiazole-based compounds demonstrated selective cytotoxicity against various cancer cell lines, including lung and breast cancer cells .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| Ethyl 2-(...)-6-carboxylate | A549 (Lung) | 23.30 | High |
| Similar Thiazole Derivative | MCF-7 (Breast) | 5.71 | Superior to standard (5-FU) |
Anti-inflammatory Effects
Benzothiazole derivatives have also been studied for their anti-inflammatory properties. This compound has shown potential as a COX-2 inhibitor, which is crucial for managing inflammation and pain . The compound's structure allows it to interact effectively with the COX enzyme, leading to reduced inflammatory responses.
Table 2: Anti-inflammatory Activity of Selected Compounds
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Ethyl 2-(...)-6-carboxylate | 24.49 | Significant |
| Other Thiazole Derivative | Moderate | High |
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of thiazole derivatives in clinical settings:
- Case Study 1 : A study focusing on the efficacy of thiazole compounds in treating lung cancer revealed that certain derivatives significantly inhibited tumor growth in vivo models.
- Case Study 2 : Research on anti-inflammatory agents demonstrated that compounds similar to this compound effectively reduced edema in animal models.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and biological processes, resulting in the observed therapeutic effects.
Comparison with Similar Compounds
Benzothiazole Derivatives with Acetamido/Carboxamide Substituents
Several analogs share the benzothiazole core with variations in the acetamido and carboxamide groups:
Key Observations :
Benzoxazole Analogs with Cytotoxic Activity
highlights benzoxazole derivatives (e.g., 12c–12h) with acetamido-thioether linkages and significant cytotoxicity against HepG2 cells (IC50 values: 2.1–8.7 µM). These compounds induce apoptosis via BAX/Bcl-2 modulation and caspase-3 activation .
Comparison with Target Compound :
- Heterocycle Difference : Benzoxazoles (oxygen atom) vs. benzothiazoles (sulfur atom). Sulfur’s larger atomic radius may enhance hydrophobic interactions and redox activity.
- Substituent Effects : The 3,4-dimethylphenyl group in the target compound mirrors the 5-methyl/chloro substituents in benzoxazoles (e.g., 12f, 12h), which correlate with improved cytotoxicity .
Thiazole-Piperazine Hybrids
Ethyl 2-(4-((2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10n, ) shares the 3,4-dimethylphenyl motif but incorporates a piperazine-thiazole framework.
Key Observations :
- Piperazine in 10n introduces basicity and water solubility, contrasting with the target compound’s neutral acetamido group.
- The ureido linkage in 10n may facilitate hydrogen bonding with biological targets, whereas the acetamido group in the target compound offers conformational flexibility.
Precursors and Structural Analogs
Ethyl 2-aminobenzo[d]thiazole-6-carboxylate (CAS 50850-93-6, , similarity 0.87) is a direct precursor to the target compound. Key differences include:
| Property | Precursor | Target Compound |
|---|---|---|
| Position 2 Substituent | -NH2 | 3,4-Dimethylphenylacetamido |
| LogP (Predicted) | ~2.8 | ~3.5 |
| Bioactivity | Limited data | Expected enhanced activity due to lipophilic group |
Other analogs, such as 2-(2-Aminobenzo[d]thiazol-6-yl)acetic acid (CAS 30132-15-1, ), highlight the impact of replacing the ester with a carboxylic acid, reducing cell permeability but increasing polarity.
Biological Activity
Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)benzo[d]thiazole-6-carboxylate (CAS No. 921560-86-3) is a benzo[d]thiazole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a benzo[d]thiazole core, which is known for its pharmacological significance. The synthesis typically involves several steps:
- Formation of the Benzo[d]thiazole Ring : Cyclization of 2-aminothiophenol with a carboxylic acid derivative.
- Introduction of the Acetamido Group : Reacting the benzo[d]thiazole derivative with an acylating agent like acetic anhydride.
- Attachment of the Dimethylphenyl Moiety : Utilizing 3,4-dimethylphenylacetic acid derivatives.
- Esterification : Converting the carboxylic acid group into an ethyl ester using ethanol.
This multi-step synthesis is crucial for producing compounds with specific biological activities.
Antimicrobial Activity
Research indicates that derivatives of benzo[d]thiazoles exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with inhibition zones ranging from 15 to 25 mm . this compound is hypothesized to possess similar antimicrobial capabilities due to its structural similarities.
Anticancer Properties
The compound has been explored for its potential anticancer activity. Studies on related thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For example, a closely related compound exhibited a GI50 value of 0.08 µM against the RPMI-8226 leukemia cell line . The mechanism of action often involves the inhibition of key enzymes or disruption of cellular processes critical for cancer cell survival.
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Compounds in this class have been reported to inhibit enzymes such as acyl coenzyme A cholesterol acyltransferase and monoamine oxidase . These interactions could lead to therapeutic applications in metabolic disorders and neurodegenerative diseases.
Case Studies and Research Findings
Several studies have evaluated the biological activity of thiazole derivatives:
- Antimicrobial Screening : A study found that certain benzo[d]thiazole derivatives displayed significant antimicrobial activity against clinical isolates, suggesting that structural modifications can enhance efficacy .
- Antitumor Activity : A series of thiazole-based compounds were tested against human tumor cell lines, revealing promising results in inhibiting tumor growth . The structure-activity relationship (SAR) indicated that specific substitutions on the phenyl ring are crucial for enhancing anticancer potency.
- Mechanism Exploration : Molecular dynamics simulations have been employed to understand how these compounds interact with target proteins, providing insights into their mode of action and potential pathways involved in their biological effects .
Summary Table of Biological Activities
Q & A
Q. What are the key synthetic routes for preparing Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)benzo[d]thiazole-6-carboxylate?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the benzo[d]thiazole core via cyclization of substituted thioureas or thioamides with α-haloketones.
- Step 2 : Acetamido group introduction via nucleophilic substitution or coupling reactions (e.g., using EEDQ as a coupling agent in DMF under controlled pressure and temperature) .
- Step 3 : Esterification at the 6-position using ethyl chloroformate or ethanol under acidic conditions.
Key reagents : EEDQ (Ethoxycarbonyl Ethylene Diamine), DMF (solvent), and chlorinating agents for intermediate steps. Yield optimization often requires iterative adjustments to reaction time (e.g., 3–8 hours) and temperature (80–120°C) .
Q. How is the compound structurally characterized in academic studies?
Standard characterization methods include:
- NMR spectroscopy : Confirmation of acetamido (-NHCO-) and ester (-COOEt) groups via H and C signals.
- HPLC : Purity assessment (e.g., 96.5% purity at 301 nm detection) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]) to verify the molecular weight (433.9 g/mol) .
Table 1 : Representative Analytical Data
| Technique | Key Observations | Reference |
|---|---|---|
| H NMR | δ 1.3 (t, 3H, -COOCH2CH3), δ 2.2 (s, 6H, -CH3) | |
| HPLC Retention | 7.03 min (CH3CN/H2O gradient) |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in biological results (e.g., antimicrobial vs. anticancer efficacy) may arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains.
- Structural analogs : Minor substituent changes (e.g., halogen vs. methyl groups) significantly alter activity .
- Solution : Cross-validate findings using orthogonal assays (e.g., enzymatic inhibition + cell viability) and standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
Table 2 : Comparative Biological Activity of Analogues
| Analog Substituent | IC50 (μM) | Biological Target | Reference |
|---|---|---|---|
| 4-Fluorophenyl | 7.9 | BRAFV600E kinase | |
| 3,4-Dimethylphenyl | 12.4 | EGFR kinase |
Q. What experimental strategies optimize the yield of the critical coupling step in synthesis?
The coupling of 2-acetamidobenzo[d]thiazole-6-carboxylic acid with amines is yield-sensitive. Optimization strategies include:
- Catalyst screening : EEDQ vs. EDC/HOBt, with EEDQ showing superior efficiency in non-polar solvents .
- Solvent effects : DMF enhances solubility but may require vacuum distillation to remove byproducts.
- Temperature control : Maintaining 80°C during coupling minimizes side reactions (e.g., ester hydrolysis) .
Table 3 : Reaction Yield Under Varied Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EEDQ | DMF | 80 | 78 |
| EDC/HOBt | CH2Cl2 | 25 | 52 |
Q. How do researchers design analogs to study structure-activity relationships (SAR) for this compound?
SAR studies focus on:
- Core modifications : Replacing the thiazole ring with triazolo-thiadiazine alters electronic properties and target binding .
- Substituent effects : Introducing electron-withdrawing groups (e.g., -CF3) at the 3,4-dimethylphenyl position enhances kinase inhibition .
- Linker optimization : Varying alkylene/phenylene spacers between the acetamido group and terminal moieties modulates solubility and bioavailability .
Q. What mechanistic insights exist for its biological activity?
Proposed mechanisms include:
- Kinase inhibition : Competitive binding to ATP pockets in BRAFV600E or EGFR kinases, validated via molecular docking and enzymatic assays .
- DNA intercalation : Planar benzo[d]thiazole intercalates into DNA, disrupting replication (observed in gel electrophoresis assays) .
Q. Methodological Guidance
Q. How to address low reproducibility in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
